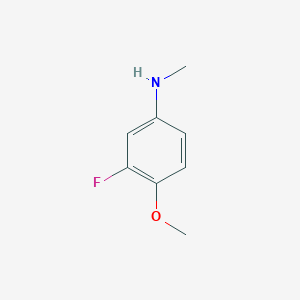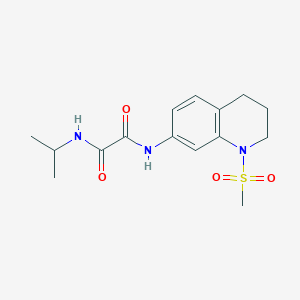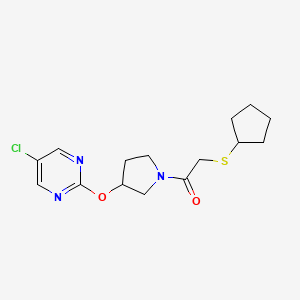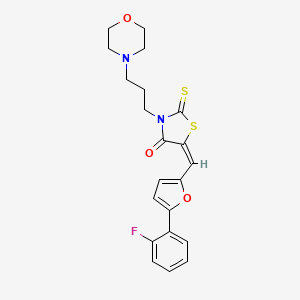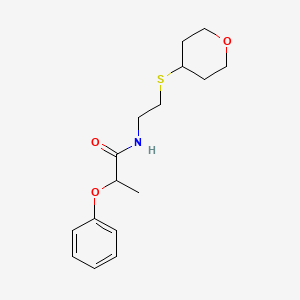
2-phenoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide, also known as PTP-1B inhibitor, is a chemical compound that has been widely studied in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP-1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research on compounds with similar structures has focused on their synthesis and chemical properties. For instance, compounds related to tetrahydropyran derivatives have been synthesized through various methods, including phosphine-catalyzed annulation reactions, which are crucial for creating highly functionalized molecules with potential applications in medicinal chemistry and material science (Zhu, Lan, & Kwon, 2003). These synthetic strategies are essential for designing and developing new chemical entities with desired biological or physical properties.
Antioxidant and Antimicrobial Activities
Compounds with phenolic structures have been studied for their antioxidant and antimicrobial activities. For example, phenolic compounds extracted from plants have shown significant antioxidant activity, which can be leveraged in the food preservation, pharmaceutical, and cosmetic industries (León et al., 2014). Such properties are crucial for developing new antioxidants and antimicrobials from natural sources.
Potential for Pharmacological Applications
The structural motifs present in "2-phenoxy-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide" suggest potential pharmacological applications. Previous research on similar compounds has focused on their pharmacological activities, including anti-inflammatory and antimicrobial effects. For instance, novel pyrazole, isoxazole, and benzodiazepine derivatives have been evaluated for their antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015). These studies highlight the potential of structurally related compounds in drug discovery and development.
Propiedades
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-13(20-14-5-3-2-4-6-14)16(18)17-9-12-21-15-7-10-19-11-8-15/h2-6,13,15H,7-12H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMPLOZQWDXSBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1CCOCC1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

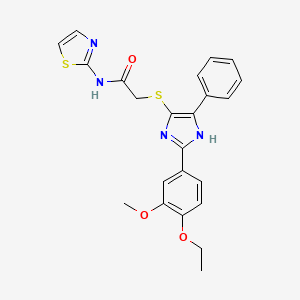
![4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2362282.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2362283.png)
![N-(4-methylbenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2362284.png)
![1-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2362287.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2362288.png)
![5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2362289.png)
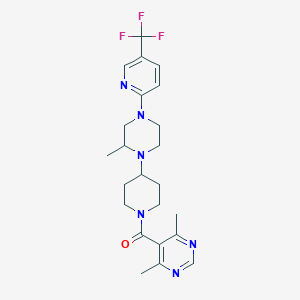
![2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362292.png)
![2-[(2-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362296.png)
